N-Boc-N-ethyl-DL-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

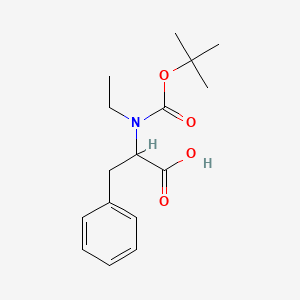

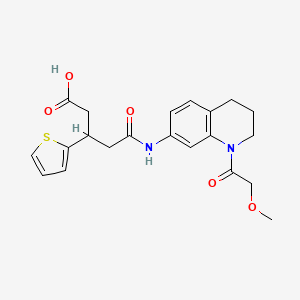

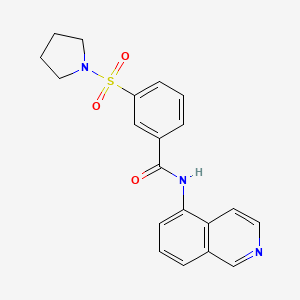

N-Boc-N-ethyl-DL-phenylalanine is a chemical compound with the CAS Number: 94732-07-7 . It has a molecular weight of 293.36 and its IUPAC name is N-(tert-butoxycarbonyl)-N-ethylphenylalanine .

Molecular Structure Analysis

The Inchi Code for this compound is1S/C16H23NO4/c1-5-17(15(20)21-16(2,3)4)13(14(18)19)11-12-9-7-6-8-10-12/h6-10,13H,5,11H2,1-4H3,(H,18,19) . This code provides a textual representation of the molecular structure.

科学的研究の応用

Native Chemical Ligation

Native chemical ligation at phenylalanine involves the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for successful native chemical ligation with C-terminal thioesters. This process is crucial for peptide synthesis, demonstrating compatibility with reactive side chains and enabling ligation beyond glycine (Crich & Banerjee, 2007).

Bioconjugation and Modification

The Boc-protected derivative of a photoactivatable analogue of phenylalanine was used to acylate RNA, demonstrating the potential of N-Boc-N-ethyl-DL-phenylalanine derivatives in bioconjugation and the modification of biomolecules for research purposes (Baldini et al., 1988).

Material Science and Polymer Chemistry

Methacrylate containing amino acid-based chiral monomers were polymerized to afford well-defined amino acid-based polymers with controlled molecular weight. These pH-responsive cationic polymers have applications in material science and drug delivery systems (Kumar, Roy, & De, 2012).

Synthesis of Phosphotyrosyl Mimetics

N-Boc (S)-4-(diethylphosphono)-(α-methyl)phenylalanine and related compounds were synthesized as conformationally-constrained phosphotyrosyl mimetics. These amino acid analogues are useful in the study of cellular signal transduction processes (Oishi et al., 2004).

Radioiodination for Peptide Synthesis

Research on N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester aimed at preparing a phenylalanine derivative that could be radioiodinated for peptide synthesis demonstrates the versatility of this compound derivatives in advanced synthesis and labeling techniques (Wilbur et al., 1993).

Safety and Hazards

While specific safety and hazard information for N-Boc-N-ethyl-DL-phenylalanine is not available, similar compounds like N-Boc-L-phenylalanine methyl ester are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

作用機序

Mode of Action

The compound is a derivative of phenylalanine, an essential amino acid, and it contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis for the protection of amino groups . The Boc group can be removed under acidic conditions, revealing the amino group . This property is often utilized in peptide synthesis.

生化学分析

Biochemical Properties

It is known that the compound is a derivative of Phenylalanine, which is used in enantioselective hydrolysis of amino acid esters

Molecular Mechanism

It is known that the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide

特性

IUPAC Name |

2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-17(15(20)21-16(2,3)4)13(14(18)19)11-12-9-7-6-8-10-12/h6-10,13H,5,11H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUONYUXLITPJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2826521.png)

![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2826525.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-indazol-3-yl)methanone](/img/structure/B2826531.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide](/img/structure/B2826538.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2826543.png)